molecular formula C21H26N2O2 B4104222 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide

4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide

Numéro de catalogue B4104222
Poids moléculaire: 338.4 g/mol
Clé InChI: UQUXDAOSMNFCHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide, also known as JNJ-38431055, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of beta-secretase 1 (BACE1), an enzyme that plays a critical role in the production of beta-amyloid peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.

Mécanisme D'action

4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide is a potent and selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce beta-amyloid peptides. By inhibiting BACE1, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide reduces the production of beta-amyloid peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients. This mechanism of action is different from other Alzheimer's drugs, such as cholinesterase inhibitors, which target the symptoms of the disease rather than the underlying pathology.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to reduce beta-amyloid levels in the brain and cerebrospinal fluid of Alzheimer's patients. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the effects on cognitive function in humans have been modest and have not yet been demonstrated in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of BACE1, which makes it a valuable tool for studying the role of BACE1 in Alzheimer's disease. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or proteins. It is also a relatively new compound, which means that there may be limited information available on its effects in different experimental systems.

Orientations Futures

There are several future directions for research on 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide. One direction is to investigate the effects of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide on cognitive function in humans. Another direction is to investigate the potential of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the long-term effects of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide on beta-amyloid levels and cognitive function, as well as its potential side effects. Finally, there is a need for the development of more potent and selective BACE1 inhibitors, which may have greater therapeutic potential for the treatment of Alzheimer's disease.

Applications De Recherche Scientifique

4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of Alzheimer's disease. In preclinical studies, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to reduce beta-amyloid levels in the brain and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to be safe and well-tolerated, and to reduce beta-amyloid levels in the cerebrospinal fluid of Alzheimer's patients. However, the clinical trials have not yet demonstrated significant improvements in cognitive function.

Propriétés

IUPAC Name

4-(butanoylamino)-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-7-20(24)23-19-14-12-18(13-15-19)21(25)22-16(2)10-11-17-8-5-4-6-9-17/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUXDAOSMNFCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.